Methyl 11-bromoundec-10-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-bromoundec-10-ynoate is an organic compound with the molecular formula C12H19BrO2. It is a brominated ester that features a triple bond between the tenth and eleventh carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 11-bromoundec-10-ynoate can be synthesized through several methods. One common approach involves the bromination of undec-10-ynoic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-bromoundec-10-ynoate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl 11-bromoundec-10-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 11-bromoundec-10-ynoate involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These reactive sites make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl undec-10-ynoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 11-bromoundecanoate: Lacks the triple bond, affecting its reactivity in addition reactions.
Uniqueness
Methyl 11-bromoundec-10-ynoate is unique due to the combination of a bromine atom and a triple bond, which provides a distinct set of reactivity patterns not found in similar compounds .
Eigenschaften
CAS-Nummer |
123041-58-7 |
---|---|
Molekularformel |
C12H19BrO2 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
methyl 11-bromoundec-10-ynoate |
InChI |
InChI=1S/C12H19BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-8,10H2,1H3 |
InChI-Schlüssel |
ZYQPPSDJFXQXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.